Atropaldehyde chemical structure and properties
Atropaldehyde chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropaldehyde (2-phenylpropenal) is an α,β-unsaturated aldehyde of significant interest due to its role as a reactive metabolite and its potential applications in organic synthesis. This document provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of atropaldehyde. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and an exploration of its known mechanism of toxicity. This guide is intended to serve as a comprehensive resource for researchers and professionals working with or encountering this compound.
Chemical Structure and Properties
Atropaldehyde, with the IUPAC name 2-phenylprop-2-enal, is a conjugated aromatic aldehyde. The presence of a phenyl group in conjugation with an aldehyde functional group via a carbon-carbon double bond dictates its chemical reactivity and biological properties.
Table 1: Chemical Identifiers and Physical Properties of Atropaldehyde
| Property | Value | Reference(s) |
| IUPAC Name | 2-phenylprop-2-enal | |
| Synonyms | Atropaldehyd, 2-Phenylacrylaldehyde, 2-Phenyl-2-propene-1-al | |
| CAS Number | 4432-63-7 | |
| Molecular Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 38-40 °C | [1] |
| Boiling Point | 260 °C at 760 mmHg | [1] |
| Density | 0.996 g/cm³ | [1] |
| Flash Point | 86.5 °C | [1] |
Spectroscopic Data
The spectroscopic data for atropaldehyde are crucial for its identification and characterization.
Table 2: Summary of Spectroscopic Data for Atropaldehyde
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to aldehydic, vinylic, and aromatic protons are expected. The aldehydic proton will be significantly downfield. |
| ¹³C NMR | Resonances for carbonyl, vinylic, and aromatic carbons. The carbonyl carbon will be in the characteristic downfield region for aldehydes. |
| Infrared (IR) | Strong C=O stretching vibration characteristic of an α,β-unsaturated aldehyde (typically 1685-1710 cm⁻¹). C=C stretching and aromatic C-H bending are also expected.[2] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 132. Fragmentation patterns would likely involve the loss of -CHO (m/z = 29) and the phenyl group. The ArC≡O⁺ fragment may lose CO to form a phenyl ion at m/z 77.[3] |
Synthesis of Atropaldehyde
The synthesis of atropaldehyde is commonly achieved through the hydrolysis of its corresponding acetal, 2-phenyl-2-propenal dimethyl acetal.
Experimental Protocol: Synthesis of 2-Phenyl-2-propenal Dimethyl Acetal
A general and widely applicable method for the synthesis of acetals involves the acid-catalyzed reaction of an aldehyde with an alcohol.[1][4]
Materials:
-
2-Phenylpropionaldehyde
-
Methanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid or dry HCl)
-
Dean-Stark apparatus
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-phenylpropionaldehyde, a molar excess of anhydrous methanol (typically 2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as the azeotroping solvent.
-
Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 2-phenyl-2-propenal dimethyl acetal.
Experimental Protocol: Synthesis of Atropaldehyde
This protocol is adapted from a known procedure for the hydrolysis of the corresponding acetal.
Materials:
-
2-Phenyl-2-propenal dimethyl acetal
-
Formic acid
-
Water
-
Petroleum ether
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Cool 15 g of 2-phenyl-2-propenal dimethyl acetal in a 100-mL flask to approximately 4°C using an ice bath.
-
In a separate beaker, prepare a mixture of 15 mL of formic acid and 4 mL of water and cool it to a similar temperature.
-
Add the cooled formic acid/water mixture to the acetal in one portion with vigorous stirring. The temperature should drop to around -4°C.
-
Stir the homogeneous mixture for exactly 60 seconds.
-
Quench the reaction by adding 15 mL of petroleum ether and 25 mL of water.
-
Transfer the mixture to a separatory funnel and shake thoroughly.
-
Separate the organic layer and wash the aqueous layer with an additional 25 mL of petroleum ether.
-
Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude atropaldehyde.
-
For purification, dissolve the crude product in a minimal amount of a 1:1 mixture of petroleum ether and diethyl ether and cool to approximately -50°C to induce crystallization.
-
Filter the colorless crystals and wash with a small amount of the cold solvent mixture.
-
Dry the product under vacuum to yield pure atropaldehyde.
Caption: Synthesis of Atropaldehyde via Acetal Hydrolysis.
Biological Activity and Mechanism of Toxicity
Atropaldehyde is primarily known for its role as a toxic metabolite of the antiepileptic drug felbamate.[5] Its toxicity is attributed to its high reactivity as an α,β-unsaturated aldehyde.
Inhibition of Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST)
Atropaldehyde has been shown to inhibit the activity of key detoxifying enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[5]
-
ALDH Inhibition: ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids.[6][7] Inhibition of ALDH by atropaldehyde leads to the accumulation of reactive aldehydes, which can cause cellular damage. The mechanism of inhibition likely involves the covalent modification of the enzyme's active site by the electrophilic aldehyde. Specifically, a cysteine residue in the ALDH active site can perform a nucleophilic attack on the carbonyl carbon of atropaldehyde.[8]
-
GST Inhibition and Glutathione Depletion: GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their detoxification and excretion.[5] Atropaldehyde can be detoxified through conjugation with GSH. However, high concentrations of atropaldehyde can lead to the depletion of cellular GSH stores and inhibition of GST activity. This compromises the cell's antioxidant defense system and increases its susceptibility to oxidative stress and damage from other electrophiles.[5][9]
The reaction of atropaldehyde with glutathione can occur via a Michael addition at the β-carbon of the α,β-unsaturated system.
Caption: Mechanism of Atropaldehyde Toxicity.
Safety and Handling
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Atropaldehyde is a reactive α,β-unsaturated aldehyde with significant implications in both synthetic chemistry and toxicology. Its synthesis from its acetal is a straightforward process, but the compound's reactivity necessitates careful handling. The primary mechanism of its toxicity involves the inhibition of crucial detoxifying enzymes, ALDH and GST, leading to cellular damage. This technical guide provides a foundational understanding of atropaldehyde for researchers and professionals, emphasizing the need for caution and adherence to safety protocols when working with this compound. Further research into its biological activities and potential therapeutic applications, as well as the development of more detailed spectroscopic and safety data, is warranted.
References
- 1. 2-Phenylpropionaldehyde dimethyl acetal | 90-87-9 | Benchchem [benchchem.com]
- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. GCMS Section 6.11.4 [people.whitman.edu]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Reactivity of atropaldehyde, a felbamate metabolite in human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Quantification of Oxidized and Reduced Forms of Glutathione Using Ortho -phthalaldehyde in Cultured Mammalian Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of acetaldehyde with cysteinylglycine, the first metabolite in glutathione breakdown by gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
